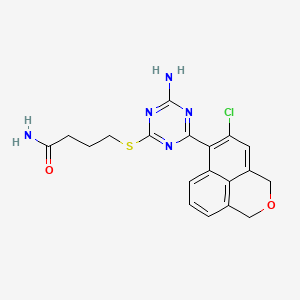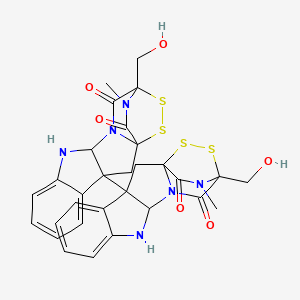
CAY10404
概要
説明
CAY10404は、シクロオキシゲナーゼ-2(COX-2)の選択的な阻害剤です。シクロオキシゲナーゼ-2は、アラキドン酸からプロスタグランジンを生成する酵素であり、炎症や血管の恒常性に関係しています。This compoundは、強力な抗炎症作用、鎮痛作用、抗がん作用で知られています .
製法
合成経路と反応条件
ジアリールイソキサゾールであるthis compoundは、イソキサゾール環の形成とそれに続く官能基化を含む多段階プロセスで合成できます。
工業生産方法
This compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには、最終製品の高い収量と純度を確保すること、および効率的な精製技術の実施が含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために特定の条件下で保管されます .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体になる可能性があります。
還元: 還元反応は、イソキサゾール環上の官能基を修飾するために実施できます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒があります。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物が生成されるようにします .
生成される主要な生成物
This compoundの反応から生成される主要な生成物には、官能基が修飾されたさまざまな誘導体があります。 これらの誘導体は、さまざまな生物活性を持つことがあり、潜在的な治療用途について研究されています .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: シクロオキシゲナーゼ-2の阻害とそのプロスタグランジン合成への影響を研究するためのツール化合物として使用されます。
生物学: 細胞培養研究で、細胞増殖、アポトーシス、シグナル伝達経路への影響を調査するために使用されます。
医学: 炎症性疾患、癌、およびシクロオキシゲナーゼ-2活性が関与する他の状態の治療における潜在的な治療用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
CAY10404, a diarylisoxazole, can be synthesized through a multi-step process involving the formation of the isoxazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
CAY10404 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
科学的研究の応用
CAY10404 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving cyclooxygenase-2 activity.
Industry: Utilized in the development of new anti-inflammatory and analgesic drugs
作用機序
CAY10404は、シクロオキシゲナーゼ-2を選択的に阻害することにより効果を発揮し、炎症や痛みに関与するプロスタグランジンの産生を抑制します。この化合物は、PKB/AktおよびMAPKシグナル伝達経路も阻害し、癌細胞のアポトーシスを誘導します。 この二重の作用機序により、this compoundは強力な抗炎症剤および抗癌剤となっています .
類似の化合物との比較
類似の化合物
セレコキシブ: 同様の抗炎症作用と鎮痛作用を持つ、別の選択的なシクロオキシゲナーゼ-2阻害剤です。
ロフェコキシブ: 変形性関節症と急性疼痛状態の治療に使用されていた、選択的なシクロオキシゲナーゼ-2阻害剤です。
バルデコキシブ: 関節炎と痛みの治療に適用される、選択的なシクロオキシゲナーゼ-2阻害剤です.
独自性
This compoundは、シクロオキシゲナーゼ-1よりもシクロオキシゲナーゼ-2に対する高い選択性を持ち、選択性指数は50万を超えています。この高い選択性により、非選択的なシクロオキシゲナーゼ阻害剤に一般的に見られる胃腸副作用のリスクが軽減されます。 さらに、PKB/AktおよびMAPKシグナル伝達経路を阻害する能力は、癌治療における治療の可能性を高めています .
類似化合物との比較
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor with similar anti-inflammatory and analgesic properties.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was used for treating osteoarthritis and acute pain conditions.
Valdecoxib: A selective cyclooxygenase-2 inhibitor with applications in treating arthritis and pain.
Uniqueness
CAY10404 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1, with a selectivity index of greater than 500,000. This high selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors. Additionally, its ability to inhibit the PKB/Akt and MAPK signaling pathways adds to its therapeutic potential in cancer treatment .
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWWVXRKULXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439810 | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340267-36-9 | |
| Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)





![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)




